Puberanidine
Overview
Description
Puberanidine, also known as N-deacetyllappaconitine, is a natural compound derived from the roots of Aconitum species. It is a white crystalline powder with a bitter and spicy taste. Chemically, it is a derivative of N-desacetylaconitine and belongs to the class of norditerpenoid alkaloids. This compound is almost insoluble in water but can be dissolved in organic solvents. It is known for its analgesic, anti-inflammatory, and sedative pharmacological effects and is used in traditional Chinese medicine to treat rheumatism, pain, and rheumatoid arthritis .
Mechanism of Action
Target of Action
Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.
Mode of Action
This compound acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .
Biochemical Pathways
It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are limited. It is known that this compound is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .
Result of Action
The primary result of this compound’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .
Biochemical Analysis
Biochemical Properties
Puberanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of lappaconitine, a related compound, is mainly through deacetylation to yield this compound, which shows higher biological activity than the parent compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been proposed that lappaconitine does not act directly on the Central Nervous System (CNS), but is converted in vivo into the active metabolite this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to act as sodium channel blockers . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. The metabolism of lappaconitine is mainly through deacetylation to yield this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Puberanidine is primarily obtained through extraction from the root, rhizome, or root block of Aconitum species. The extraction process typically involves the use of solvents such as water, ether, or acetone. After extraction, the compound is isolated and purified by crystallization .
Industrial Production Methods: In an industrial setting, the extraction process is scaled up to handle larger quantities of raw material. The roots of Aconitum species are processed using large-scale solvent extraction techniques, followed by purification steps such as filtration, evaporation, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Puberanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound typically use reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.
Scientific Research Applications
Puberanidine has a wide range of scientific research applications due to its unique properties:
Chemistry: In organic synthesis, this compound is used as a starting material for the synthesis of complex norditerpenoid alkaloids.
Biology: this compound’s biological activity makes it a valuable compound for studying the pharmacological effects of norditerpenoid alkaloids.
Medicine: Its analgesic, anti-inflammatory, and sedative properties are of interest in the development of new therapeutic agents for pain management and inflammatory diseases.
Industry: this compound is used in the production of traditional Chinese medicinal products and as a reference compound in analytical chemistry
Comparison with Similar Compounds
- Lappaconitine
- Ranaconitine
- Septentriodine
- Septentrionine
- Lycaconitine
- Puberanine
- Puberaconitine
- Puberaconitidine
Puberanidine’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields. Its potential for therapeutic use, combined with its complex chemical structure, continues to drive research into its mechanisms of action and potential benefits.
Properties
IUPAC Name |
[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUODASNSRJNCP-BXUVZERWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911593 | |
Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11033-64-0 | |
Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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